molecular formula C12H9F3N2O3 B1588444 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 98534-83-9

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1588444
CAS RN: 98534-83-9
M. Wt: 286.21 g/mol
InChI Key: KABDVMIQQQDCGP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic building block . It is commonly used as a derivatizing agent in Mosher ester analysis, an NMR-based method for determining the absolute configuration of the chiral carbon center in a secondary alcohol .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . The protected diamines were obtained in two steps from available amino acids .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C12H9F3N2O3 . Its molecular weight is 286.21 . The SMILES string representation is COc1ccc (cc1)-n2ncc (C (O)=O)c2C (F) (F)F .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 163-167 °C (lit.) . It has an assay of 97% .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Spectroscopic Evaluations : The study by Ö. Tamer et al. (2015) focuses on the synthesis and spectroscopic evaluation of a related compound, providing insights into its structural and optical properties which may be relevant for understanding similar compounds like 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Ö. Tamer et al., 2015).

  • Molecular Conformation and Hydrogen Bonding : Asma et al. (2018) discuss the hydrogen-bonded framework structures of pyrazole derivatives, offering an understanding of molecular interactions which could be applied to similar structures (Asma et al., 2018).

  • Experimental and Theoretical Approach to Molecular Structure : A study by S. Demir et al. (2010) on a related pyrazole compound, combining experimental and theoretical approaches, sheds light on the molecular structure and properties, likely applicable to the compound of interest (S. Demir et al., 2010).

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : Research by R. Kasımoğulları and B. S. Arslan (2010) details the synthesis of pyrazole dicarboxylic acid derivatives, which is relevant for understanding the synthetic routes and characterizations of similar compounds (R. Kasımoğulları & B. S. Arslan, 2010).

  • Properties of Pyrazole and Triazole Derivatives : A study by S. Fedotov et al. (2022) explores the properties of pyrazole and triazole derivatives, which may be relevant to the compound due to similar structural features (S. Fedotov et al., 2022).

Applications in Chemistry

  • Ionization Constants of Pyrazole Carboxylic Acids : The study by S. Alkan et al. (2009) investigates the ionization constants of pyrazole carboxylic acids in various solvents, providing insights into the acidity and reactivity of such compounds, relevant to 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (S. Alkan et al., 2009).

  • Synthesis of Schiff Bases Using Pyrazole Carboxaldehydes : Research by Divyaraj Puthran et al.

(2019) details the synthesis of Schiff bases using pyrazole carboxaldehydes, a process that could be applied to the synthesis and functionalization of 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Divyaraj Puthran et al., 2019).

  • Synthesis and Auxin Activities of Acylamides : A study by A. Yue et al. (2010) explores the synthesis of acylamides based on pyrazole carboxylic acid, which may provide insights into the potential applications of 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in agricultural or biological fields (A. Yue et al., 2010).

Safety And Hazards

This compound is classified under the GHS07 hazard class. It has a hazard statement of H317, which means it may cause an allergic skin reaction . The precautionary statement is P280, which means protective gloves should be worn .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-7(3-5-8)17-10(12(13,14)15)9(6-16-17)11(18)19/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABDVMIQQQDCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409103
Record name 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

98534-83-9
Record name 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Khanagwal, SP Khatkar, P Dhankhar, M Bala… - Spectroscopy …, 2020 - Taylor & Francis
Four red photoluminescent europium(III) complexes have been synthesized by using fluorinated carboxylate ligand, 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic …
Number of citations: 39 www.tandfonline.com
J Khanagwal, R Kumar, M Bedi, SP Khatkar… - Journal of Electronic …, 2021 - Springer
A series of five virescent color emitting terbium(III) complexes is fabricated by a cost-effective and eco-friendly solution precipitation technique with the utilization of 1-(4-methoxyphenyl)-…
Number of citations: 16 link.springer.com
M Acebrón-García-de-Eulate… - Journal of Medicinal …, 2022 - ACS Publications
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains, there is an urgent need to …
Number of citations: 3 pubs.acs.org
G Rizzo, D Blasi, R Ragni, GM Farinola - Advances in Organometallic …, 2022 - Elsevier
This chapter aims to provide new insights about organometallic compounds having at least one organic ligand substituted with a fluorine atom. Actually, fluorine substitution is a …
Number of citations: 2 www.sciencedirect.com
DR Gentile, MK Rathinaswamy, ML Jenkins… - Cell chemical …, 2017 - cell.com
Covalent inhibitors of K-Ras(G12C) have been reported that exclusively recognize the GDP state. Here, we utilize disulfide tethering of a non-natural cysteine (K-Ras(M72C)) to identify …
Number of citations: 87 www.cell.com

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